4-{[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Beschreibung
4-{[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 2, a methyl group at position 5, and a benzamide moiety linked via the 7-amino group. Its benzamide group enhances hydrogen-bonding capacity, which may improve solubility and target affinity compared to simpler amine derivatives .
Eigenschaften
IUPAC Name |
4-[[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-11-19(24-15-9-7-14(8-10-15)21(22)27)26-20(23-13)12-17(25-26)16-5-3-4-6-18(16)28-2/h3-12,24H,1-2H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBKLRUCCRBMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound “4-{[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. CDK2 plays a key role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest. The downstream effects of this disruption can include apoptosis or programmed cell death.
Result of Action
The inhibition of CDK2 by this compound results in the disruption of the cell cycle, leading to cell cycle arrest. This can lead to the death of rapidly dividing cells, such as cancer cells. Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Biologische Aktivität
4-{[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 298.35 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Research indicates that compounds like this compound may exert their effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Cytokine Production : In vitro studies suggest that this compound can influence inflammatory cytokines, potentially aiding in anti-inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the activation of apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
In vivo and in vitro assays demonstrated that this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound-treated | 50 | 30 |
Case Studies
- In Vivo Inhibition Study : A study involving LPS-induced inflammation in mice showed that administration of the compound led to a significant reduction in mRNA levels of IL-1β and IL-6, confirming its anti-inflammatory properties .
- Cancer Cell Line Study : Another research focused on the effect of similar compounds on A549 lung cancer cells revealed that treatment resulted in a decrease in cell viability and an increase in apoptosis markers .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that certain derivatives demonstrate IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib and larotrectinib .
- The broad-spectrum anticancer activity has been highlighted by a mean growth inhibition rate of 43.9% across multiple cancer cell lines .
Other Therapeutic Applications
Beyond oncology, compounds in this class have shown promise in treating conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Research has focused on their potential to modulate inflammatory pathways associated with COPD .
- Autoimmune Disorders : Some studies suggest efficacy in conditions like systemic lupus erythematosus (SLE), where selective PI3Kδ inhibitors derived from pyrazolo[1,5-a]pyrimidines could play a role in managing immune responses .
Case Study 1: Dual Kinase Inhibition
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their dual inhibition of CDK2 and TRKA kinases. The most promising compounds showed significant anticancer activity across diverse human cancer types, supporting their potential as novel therapeutic agents in oncology .
Case Study 2: SLE Treatment
Another investigation explored the use of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors for SLE treatment. The lead compound demonstrated high selectivity and potency against PI3Kδ isoforms, suggesting a targeted approach for managing autoimmune diseases without broad immunosuppression .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₂₂H₂₀N₆O₂.
Structure-Activity Relationships (SAR)
Position 2 Substituents: The 2-methoxyphenyl group in the target compound may enhance π-π stacking with hydrophobic pockets in target proteins, similar to the 2-cyclopropyl group in BMS754807 analogs () .
Position 5 Substituents :
- Methyl groups (target compound, CMPPE) improve metabolic stability compared to bulkier phenyl groups (4b, ) .
Position 7 Modifications: Benzamide vs. Acetamide Derivatives: ’s acetamide analog shows reduced steric hindrance but lower polarity than the benzamide .
Biological Implications :
- GABAB modulators like CMPPE () highlight the scaffold’s CNS applicability, whereas BMS754807 analogs () demonstrate kinase inhibition, suggesting scaffold versatility .
Physicochemical Properties
- Solubility: The benzamide group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., 4b) but may reduce membrane permeability versus amine derivatives () .
- logP : Estimated logP for the target compound (~2.5–3.0) is higher than acetamide derivatives (, logP ~1.8) due to the aromatic benzamide .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 2 h | 70% | |
| Benzamide coupling | DCM, triethylamine, 24 h | 65% |
Advanced Synthesis: Optimizing Reaction Yield and Purity
Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound? A: Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol minimizes side reactions during core formation .
- Catalysts : Triethylamine or K₂CO₃ improves coupling reactions by scavenging acids .
- Temperature Control : Lower temperatures (room temperature) reduce decomposition in sensitive steps, while reflux is critical for cyclization .
Basic Structural Characterization Techniques
Q: What analytical methods are used to confirm the structure of this compound? A: A combination of techniques is employed:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₂₄H₂₂N₄O₃: calculated 423.18, observed 423.17) .
Advanced Structural Analysis: Resolving Crystallographic Ambiguities
Q: How can X-ray crystallography resolve uncertainties in molecular conformation? A: Single-crystal X-ray diffraction provides:
- Planarity of Fused Rings : Pyrazolo-pyrimidine cores are nearly planar (deviation <0.005 Å), ensuring π-π stacking interactions .
- Hydrogen Bonding : Intermolecular C-H···O/N bonds (e.g., 3.426 Å centroid distances) stabilize crystal packing .
- Dihedral Angles : Substituent orientation (e.g., methoxyphenyl groups) impacts solubility and bioactivity .
Q. Table 2: Crystallographic Data from Analogous Compounds
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrazole/pyrimidine) | 1.31° | |
| π-π stacking distance | 3.426 Å |
Biological Activity: Target Identification and Mechanism
Q: What biological targets are associated with this compound, and how are they validated? A: Pyrazolo[1,5-a]pyrimidines are explored for:
- Kinase Inhibition : ATP-binding pocket interactions via the pyrimidine core .
- Receptor Modulation : Peripheral benzodiazepine receptor (PBR) binding, validated via competitive assays with PK11195 .
- Enzyme Assays : IC₅₀ determination against COX-2 or HMG-CoA reductase using fluorometric/colorimetric substrates .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications influence bioactivity? A:
- 2-Methoxyphenyl Group : Enhances lipophilicity and blood-brain barrier penetration .
- Benzamide at 7-Position : Critical for hydrogen bonding with target enzymes (e.g., kinase hinge region) .
- Methyl Group at 5-Position : Reduces metabolic degradation in vivo .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs .
Addressing Data Contradictions: Solubility vs. Activity
Q: How can researchers resolve discrepancies between in vitro activity and poor in vivo performance? A: Common strategies include:
- Prodrug Design : Introduce phosphate esters or PEGylation to improve aqueous solubility .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance bioavailability .
- Metabolic Studies : LC-MS/MS profiling to identify rapid clearance pathways (e.g., CYP450 oxidation) .
Experimental Design for Pharmacological Studies
Q: What statistical and control measures ensure robust bioactivity data? A:
- Dose-Response Curves : Use 6–8 concentrations in triplicate to calculate IC₅₀ values .
- Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only groups .
- Blinding : Randomize sample processing to reduce bias in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
